2-(Ethylthio)aniline hydrochloride

Beschreibung

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the parent compound is 2-(ethylsulfanyl)aniline. nih.govresearchgate.netresearchgate.net When protonated with hydrochloric acid, it forms the salt, 2-(ethylsulfanyl)aniline hydrochloride.

Chemical Structure

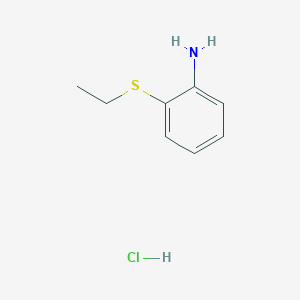

The chemical structure of 2-(Ethylthio)aniline (B87096) hydrochloride consists of a benzene (B151609) ring substituted with an amino group (-NH2) and an ethylthio group (-S-CH2CH3) at positions 1 and 2, respectively. The amino group is protonated to form an anilinium cation, with a chloride anion (Cl-) as the counter-ion.

CAS Registry Number

The Chemical Abstracts Service (CAS) Registry Number for 2-(Ethylthio)aniline hydrochloride is 101935-45-9. researchgate.net The free base, 2-(ethylthio)aniline, has the CAS number 13920-91-7. nih.govresearchgate.netresearchgate.netnih.gov

Molecular Formula and Molecular Weight

The molecular formula for this compound is C8H12ClNS, corresponding to a molecular weight of approximately 190 g/mol . researchgate.net The free base has a formula of C8H11NS and a molecular weight of 153.25 g/mol . nih.govresearchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 2-(ethylsulfanyl)aniline hydrochloride |

| CAS Number | 101935-45-9 researchgate.net |

| Molecular Formula | C8H12ClNS researchgate.net |

| Molecular Weight | 190 g/mol researchgate.net |

| Physical Form | Solid researchgate.net |

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-ethylsulfanylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS.ClH/c1-2-10-8-6-4-3-5-7(8)9;/h3-6H,2,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONFCSQWNKYXIBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethylthio Aniline Hydrochloride

Established Synthetic Pathways for 2-(Ethylthio)aniline (B87096) Hydrochloride

The conventional synthesis of 2-(Ethylthio)aniline hydrochloride relies on foundational reactions such as the reduction of nitro compounds and the alkylation of sulfur-containing precursors.

A common strategy in the synthesis of aromatic amines involves the reduction of a corresponding nitro compound. For 2-(Ethylthio)aniline, the precursor would be 2-(ethylthio)nitrobenzene. The reduction of the nitro group (-NO₂) to an amino group (-NH₂) is a critical step. Various reducing agents and catalytic systems can be employed for this transformation. For instance, the reduction of nitroarenes to their corresponding amines can be achieved with high efficiency using reagents like sodium borohydride (B1222165) in the presence of a suitable catalyst. nih.gov The complete reduction of nitrobenzene, for example, yields aniline (B41778). nih.gov

Another related pathway involves the reduction of a disulfide precursor. The reduction of di-(o-nitrophenyl) disulfide using zinc dust in glacial acetic acid yields the zinc salt of 2-aminothiophenol (B119425). prepchem.com This intermediate can then be further processed. While this specific example leads to 2-aminothiophenol, a similar reduction of a precursor like di-(2-nitrophenyl) disulfide could be followed by ethylation and then acidification to yield the final product. The general reduction of nitro compounds is a versatile method, with the choice of catalyst being crucial to avoid side reactions and ensure high yield. nih.govnih.gov

Table 1: Comparison of Reducing Systems for Nitroarenes This table is a representative example of typical reducing systems and may not reflect specific conditions for 2-(ethylthio)nitrobenzene.

| Reducing System | Typical Substrate | Product | Notes |

|---|---|---|---|

| Fe/HCl (Béchamp reduction) | Nitrobenzene | Aniline | A classic, cost-effective industrial method. nih.gov |

| H₂, Pd/C | Nitroarenes | Anilines | Catalytic hydrogenation; generally clean with high yields. |

| NaBH₄, Catalyst | Nitro compounds | Amines | Requires a catalyst; reaction conditions can be mild. nih.gov |

| Zn, Acetic Acid | di-(o-nitrophenyl) disulfide | 2-aminothiophenol (as zinc salt) | Effective for disulfide and nitro group reduction. prepchem.com |

The direct alkylation of the thiol group (S-alkylation) of 2-aminothiophenol is a highly effective and direct route to forming the ethylthioether linkage. 2-Aminothiophenol is a key intermediate in the synthesis of various sulfur-containing heterocyclic compounds, such as benzothiazoles. wikipedia.orgmdpi.comijpsonline.com

In this pathway, 2-aminothiophenol is treated with an ethylating agent, such as ethyl iodide or ethyl bromide, typically in the presence of a base. The base deprotonates the more acidic thiol group, forming a thiophenolate anion, which then acts as a nucleophile and attacks the ethylating agent in a nucleophilic substitution reaction. This selectively forms the C-S bond, yielding 2-(ethylthio)aniline. The resulting amine can then be easily converted to its hydrochloride salt by treatment with hydrochloric acid.

A related method involves starting with 2-chloroaniline (B154045) and reacting it with ethanethiol (B150549) in the presence of a base to facilitate a nucleophilic aromatic substitution. smolecule.com

The final step in many syntheses of this compound is the conversion of the free base, 2-(ethylthio)aniline, into its hydrochloride salt. This is a simple acid-base reaction. A robust industrial method for producing aniline hydrohalides involves reacting the anhydrous aniline vapor with anhydrous hydrogen chloride gas. nih.govgoogle.com This reaction is typically carried out at elevated temperatures, for example, between 260°C and 360°C. google.com The process results in a finely divided, pure crystalline product. google.com When conducted below 260°C, the product may be a less desirable liquid or pasty solid. google.com

For laboratory-scale synthesis, a more straightforward procedure can be used. This involves dissolving the aniline derivative in a suitable solvent and adding an aqueous or gaseous solution of hydrochloric acid. The resulting aniline hydrochloride salt often precipitates from the solution or can be isolated by evaporating the solvent. youtube.com The reaction is essentially a neutralization between the basic amine and the strong acid. youtube.comyou-iggy.com

Advanced Synthetic Approaches for this compound Derivatives

More recent synthetic strategies focus on creating derivatives of 2-(Ethylthio)aniline through methods that offer greater efficiency, milder conditions, or access to a broader range of molecular structures.

Diazonium salts are highly versatile intermediates in organic synthesis, prepared by treating an aromatic amine with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0–5 °C). researchgate.netglobalresearchonline.netrsc.org

An advanced approach for synthesizing alkylthio benzene (B151609) derivatives involves the simultaneous diazotization of an aniline derivative and nucleophilic displacement with an alkanethiol. utrgv.edu This one-pot method allows for the diazotization and the subsequent nucleophilic substitution to occur concurrently. For example, an aqueous solution of sodium nitrite and an alkanethiol (like ethanethiol) can be added simultaneously to a cooled solution of an aniline derivative and concentrated HCl in acetonitrile (B52724). utrgv.edu This method has been shown to be effective for introducing various alkylthio groups, including tertiary ones, which are otherwise difficult to incorporate. utrgv.edu The reaction is often rapid and can be monitored by the evolution of nitrogen gas. utrgv.edu This strategy can be applied to a substituted aniline to create a diverse array of 2-(ethylthio)aniline derivatives.

Table 2: General Steps in Diazo-based Synthesis of Aryl Thioethers

| Step | Description | Key Reagents | Reference |

|---|---|---|---|

| 1. Diazotization | Conversion of a primary aromatic amine to a diazonium salt. | NaNO₂, HCl (or other strong acid) | researchgate.netglobalresearchonline.net |

| 2. Nucleophilic Substitution | Displacement of the diazonium group (-N₂⁺) with a sulfur nucleophile. | Alkanethiol (R-SH) or Thiolate (R-S⁻) | utrgv.edu |

| 3. (Optional) Reduction | If the starting aniline contained a reducible group (e.g., nitro), it may be reduced in a separate step. | Various reducing agents | nih.gov |

Alkylation reactions are fundamental for modifying the core structure of 2-(ethylthio)aniline to produce a wide range of derivatives. These reactions can target the nitrogen atom of the amino group (N-alkylation) or the aromatic ring (C-alkylation).

N-alkylation of anilines can be notoriously difficult under mild conditions. nih.gov However, methods have been developed using various catalysts to facilitate this transformation. For instance, palladium-catalyzed N-alkylation reactions have proven effective, often operating under mild conditions with high selectivity. researchgate.net

C-alkylation, most notably the Friedel-Crafts alkylation, introduces alkyl groups onto the aromatic ring. However, the strongly basic amino group of anilines can interfere with the Lewis acid catalyst (like AlCl₃) required for the reaction. google.com This limitation can sometimes be overcome by using a large excess of the catalyst or by modifying the reaction conditions. The reaction of substituted anilines with various electrophiles in the presence of a catalyst like molecular iodine has also been reported as a facile method for producing derivatives.

These alkylation strategies are crucial for synthesizing a library of compounds based on the 2-(ethylthio)aniline scaffold, enabling the exploration of structure-activity relationships in various chemical applications.

Microwave-Assisted Syntheses for Related Compounds

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. bibliotekanauki.pl This approach is particularly valuable in the synthesis of substituted anilines and related heterocyclic compounds. rsc.org The application of microwave irradiation can be instrumental in overcoming the activation energy barriers of reactions, thus facilitating transformations that might otherwise be sluggish or require harsh conditions. bibliotekanauki.pl

A notable application of microwave technology is in the amination of aryl halides. A green chemistry approach for the synthesis of substituted anilines from activated aryl halides has been developed, which notably avoids the use of transition metals, ligands, or organic solvents. nih.gov In this method, the reaction is carried out in an aqueous solution of ammonium (B1175870) hydroxide (B78521) under microwave irradiation. This process is not only environmentally benign but also efficient, with reaction times significantly reduced. For instance, various substituted anilines can be synthesized from their corresponding aryl halides with good to excellent yields in as little as 10 to 20 minutes.

Table 1: Microwave-Assisted Amination of Aryl Halides

| Starting Material (Aryl Halide) | Product (Aniline) | Reaction Time (min) | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Fluoronitrobenzene | 4-Nitroaniline | 10 | 130 | >95 | nih.gov |

| 2-Chloronitrobenzene | 2-Nitroaniline | 10 | 130 | >95 | nih.gov |

| 2,4-Dinitrochlorobenzene | 2,4-Dinitroaniline | 5 | 130 | >95 | nih.gov |

| 2-Chloro-5-nitropyridine | 2-Amino-5-nitropyridine | 20 | 130 | >95 | nih.gov |

| 4-Chlorobenzonitrile | 4-Aminobenzonitrile | 20 | 140 | 89 | nih.gov |

Furthermore, microwave-assisted synthesis has been successfully employed in the preparation of more complex structures, such as substituted anilides of quinaldic acid, by directly reacting the acid or ester with substituted anilines. nih.gov This demonstrates the versatility of microwave heating in facilitating condensation reactions. Similarly, the synthesis of sulfonamide derivatives has been achieved with significantly reduced reaction times and high yields using microwave irradiation. researchgate.net For example, the reaction of sulfisoxazole (B1682709) with substituted aldehydes and diethyl phosphite (B83602) under microwave conditions in the presence of a catalyst provides a rapid entry to α-aminophosphonates bearing a sulfonamide moiety. researchgate.net

Catalytic Methodologies in Complex Derivatization

Catalytic methods are at the forefront of modern organic synthesis, enabling the construction of complex molecules with high precision and efficiency. For the derivatization of anilines and related sulfur-containing compounds, palladium- and copper-based catalytic systems are particularly prominent. These methods facilitate the formation of carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds, which are key steps in the synthesis of a wide array of functional molecules.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have revolutionized the synthesis of arylamines. mit.edu These reactions allow for the coupling of aryl halides or triflates with amines. Recent advancements have extended this methodology to the amination of aryl sulfides, providing a direct route to diarylamines. kyoto-u.ac.jp This is particularly relevant for the derivatization of 2-(ethylthio)aniline, as the C-S bond can be a site for further functionalization. The use of an N-heterocyclic carbene (NHC) ligand in conjunction with a palladium catalyst has been shown to be effective for the amination of aryl sulfides with anilines. kyoto-u.ac.jp

Table 2: Palladium-Catalyzed Amination of Aryl Sulfides

| Aryl Sulfide | Amine | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| Thioanisole | p-Toluidine | Pd-PEPPSI-IPr | KHMDS | Dioxane | 100 | 12 | 95 | kyoto-u.ac.jp |

| 4-Methoxythioanisole | Aniline | Pd-PEPPSI-IPr | KHMDS | Dioxane | 100 | 12 | 92 | kyoto-u.ac.jp |

| 2-Methylthioanisole | p-Toluidine | Pd-PEPPSI-IPr | KHMDS | Dioxane | 100 | 12 | 85 | kyoto-u.ac.jp |

Palladium catalysis also enables the direct C-H functionalization of anilines, offering a more atom-economical approach to derivatization by avoiding the need for pre-functionalized starting materials. For example, the ortho-C-H arylation of aniline carbamates with aryldiazonium salts can be achieved at room temperature using a palladium catalyst. acs.org This methodology allows for the selective introduction of an aryl group at the position ortho to the amino group.

Copper-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative to palladium-based systems. chemrxiv.orgresearchgate.net Copper catalysts are effective in promoting C-N and C-S bond formation. For instance, copper-catalyzed coupling of aldehydes with thiols in water provides an efficient route to thioesters. rsc.org In the context of aniline derivatization, copper-catalyzed amination of aryl halides and sulfamates has been well-established. nih.govacs.org A novel copper-catalyzed method using a 6-hydroxy picolinhydrazide ligand facilitates the cross-coupling of anilines with aryl bromides at room temperature. chemrxiv.org

Table 3: Copper-Catalyzed Cross-Coupling of Anilines with Aryl Bromides

| Aniline | Aryl Bromide | Catalyst System | Base | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Aniline | 4-Bromotoluene | CuI / 6-hydroxy picolinhydrazide | K₂CO₃ | Methanol/Ethanol (B145695) | Room Temp | 95 | chemrxiv.org |

| 4-Methoxyaniline | Bromobenzene | CuI / 6-hydroxy picolinhydrazide | K₂CO₃ | Methanol/Ethanol | Room Temp | 92 | chemrxiv.org |

| 2,6-Dimethylaniline | 4-Bromobenzonitrile | CuI / 6-hydroxy picolinhydrazide | K₂CO₃ | Methanol/Ethanol | Room Temp | 88 | chemrxiv.org |

These catalytic methodologies provide a broad toolkit for the synthesis and derivatization of complex molecules related to 2-(ethylthio)aniline, enabling the creation of diverse chemical structures for various applications.

Chemical Reactivity and Derivatization of 2 Ethylthio Aniline Hydrochloride

Reactivity of the Amino Functionality

The lone pair of electrons on the nitrogen atom of the amino group is central to its reactivity, participating in protonation, alkylation, acylation, and other key transformations.

Basic Character and Protonation Equilibria

Aniline (B41778) and its derivatives are basic compounds that readily undergo acid-base reactions. nih.gov In the case of 2-(Ethylthio)aniline (B87096) hydrochloride, the amino group can accept a proton to form the corresponding anilinium ion. This equilibrium is dependent on the pH of the solution. nih.gov The presence of the ethylthio group can influence the electron density on the phenyl ring and, consequently, the basicity of the amino group. While alkylthio groups can sometimes be electron-donating through resonance, they can also exhibit an electron-withdrawing inductive effect due to the electronegativity of the sulfur atom. core.ac.uk This dual nature can affect the pKa of the compound, which is a measure of its acidity in its protonated form.

Alkylation Reactions and Polyalkylation Control

The amino group of 2-(Ethylthio)aniline can act as a nucleophile and react with alkyl halides in what is known as an alkylation reaction. youtube.com However, a significant challenge in the alkylation of primary amines is the potential for polyalkylation, where the initially formed secondary amine is more nucleophilic than the starting primary amine and reacts further with the alkyl halide. youtube.comlibretexts.orglibretexts.org This can lead to the formation of tertiary amines and even quaternary ammonium (B1175870) salts.

Controlling polyalkylation is a key consideration in synthetic strategies. youtube.com Using a large excess of the aniline derivative can favor monoalkylation. libretexts.orglibretexts.org Alternatively, employing specific reaction conditions and catalysts, such as certain zeolites, can enhance the selectivity for the desired N-alkylated product, like N-ethylaniline. researchgate.net

Acylation and Benzoylation Reactions

Acylation of the amino group in 2-(Ethylthio)aniline is a common and synthetically useful reaction. Reagents such as acetyl chloride or benzoyl chloride react with the primary amine to form the corresponding amide. tsijournals.com For instance, the reaction with benzoyl chloride, often carried out in the presence of a base like sodium hydroxide (B78521) (the Schotten-Baumann reaction), yields a benzanilide (B160483) derivative. slideshare.net

Acylation is generally a more controlled reaction than alkylation, as the resulting amide is less nucleophilic than the starting amine, thus preventing further reaction. youtube.com This reaction is valuable for protecting the amino group during other transformations or for synthesizing compounds with specific biological or material properties. researchgate.net Various catalysts, including copper oxide, have been shown to efficiently promote these reactions under mild conditions. tsijournals.com

Imine and Schiff Base Formation with Carbonyl Compounds

Primary amines like 2-(Ethylthio)aniline readily react with aldehydes and ketones to form imines, also known as Schiff bases. eijppr.comnih.gov This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. nih.gov The formation of the C=N double bond in the resulting imine is a reversible process. nih.gov

Schiff bases derived from 2-(methylthio)aniline (B147308) and various salicylaldehydes have been synthesized and characterized, indicating that the ethylthio analogue would behave similarly. ajol.inforesearchgate.net The stability of the resulting imine can be enhanced by conjugation with aromatic rings. youtube.com These compounds are of interest due to their diverse applications and have been studied for their structural and spectroscopic properties. ajol.inforesearchgate.net

Diazotization and Subsequent Coupling Reactions for Azo Dye Synthesis

Aromatic primary amines are key precursors for the synthesis of azo dyes through a two-step process: diazotization and azo coupling. unb.cayoutube.com In the first step, 2-(Ethylthio)aniline hydrochloride is treated with a cold solution of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) to form a diazonium salt. organic-chemistry.orgchemicalnote.com

This diazonium salt is an electrophile that can then react with an electron-rich coupling component, such as a phenol (B47542) or another aromatic amine, in an electrophilic aromatic substitution reaction known as azo coupling. doubtnut.com This process results in the formation of an azo compound, characterized by the -N=N- functional group, which often imparts color. unb.caajchem-a.com The specific color of the dye can be tuned by the choice of the aniline derivative and the coupling partner. youtube.com Azo dyes have significant industrial importance. unb.ca

Reactivity of the Aromatic Nucleus

The aromatic ring of 2-(Ethylthio)aniline is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group (-NH2). byjus.com This group increases the electron density at the ortho and para positions through resonance, making these sites more susceptible to attack by electrophiles. byjus.comyoutube.com

Electrophilic Aromatic Substitution Reactions

Aniline and its derivatives are highly reactive in electrophilic aromatic substitution reactions. byjus.comlibretexts.org The amino group is a strong activating, ortho-, para-directing substituent. libretexts.orgmsu.edu Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. byjus.comsmolecule.com For instance, the reaction of aniline with bromine water readily produces the 2,4,6-tribromoaniline (B120722) precipitate. byjus.com However, the high reactivity can sometimes lead to multiple substitutions and side reactions. To achieve monosubstitution, the activating effect of the amino group can be moderated by acetylation, which forms an amide. This amide is still ortho-, para-directing but less activating, allowing for more controlled substitution. libretexts.orgmsu.edu

Direct nitration of aniline with a mixture of nitric acid and sulfuric acid can be problematic. youtube.com The strongly acidic conditions protonate the amino group to form the anilinium ion (-NH3+), which is a meta-directing and deactivating group. byjus.comquora.com This leads to a mixture of ortho, meta, and para products. youtube.comquora.com To obtain the para-nitro product selectively, the amino group is often protected by acetylation before nitration, followed by deprotection. youtube.comlibretexts.org

Sulfonation Reactions

The sulfonation of aniline involves its reaction with concentrated sulfuric acid. byjus.com Initially, anilinium hydrogen sulfate (B86663) is formed, which upon heating, rearranges to p-aminobenzenesulfonic acid, commonly known as sulfanilic acid. byjus.comyoutube.com Sulfanilic acid exists as a zwitterion, or a dipolar ion. byjus.comyoutube.com The sulfonation of aniline is a reversible process, and the product distribution can be influenced by reaction conditions such as temperature. quora.com At higher temperatures, the thermodynamically more stable para product is favored. quora.com

It's important to note that in a strongly acidic medium, aniline is protonated to the anilinium ion, which is meta-directing. quora.com However, the reaction is complex, and the formation of the para-product as the major isomer is well-established, suggesting that the reaction may proceed through the unprotonated aniline, which is ortho-, para-directing. quora.com

C-H Functionalization Strategies

Direct C-H functionalization of anilines offers a more atom-economical approach to synthesizing derivatives. researchgate.netnih.gov These methods avoid the need for pre-functionalized starting materials and often reduce the number of synthetic steps. nih.gov Various metal-catalyzed C-H functionalization reactions of anilines have been developed, including arylation, alkylation, alkynylation, and azidation. researchgate.net

Palladium-catalyzed ortho-C-H arylation of unprotected anilines has been achieved using a cooperating ligand that enables both chemoselectivity and regioselectivity. nih.gov Nickel catalysis has also been employed for the C-H thiolation and selanylation of aniline derivatives. researchgate.net These strategies often utilize a directing group, which can sometimes be removed after the functionalization. researchgate.net

Reactivity of the Ethylthio Moiety

Oxidative Transformations to Sulfoxides and Sulfones

The sulfur atom in the ethylthio group can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. smolecule.comjchemrev.comacsgcipr.org This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H2O2) or meta-chloroperbenzoic acid (m-CPBA). smolecule.comorganic-chemistry.org The degree of oxidation can often be controlled by the choice of oxidant and reaction conditions. For instance, selective oxidation to the sulfoxide can be achieved with one equivalent of the oxidizing agent, while using an excess can lead to the sulfone. acsgcipr.orgorganic-chemistry.org

The oxidation of sulfides to sulfoxides and sulfones is a synthetically useful transformation, as sulfoxides and sulfones are important functional groups in many biologically active molecules and synthetic intermediates. jchemrev.com Various catalytic systems have been developed for this oxidation to improve efficiency and selectivity, often employing more environmentally benign oxidants like O2 or H2O2. acsgcipr.orgorganic-chemistry.org

Table 1: Oxidation of Thioethers to Sulfoxides and Sulfones

| Oxidizing Agent | Product(s) | Notes |

| Hydrogen Peroxide (H2O2) | Sulfoxide, Sulfone | A common and relatively green oxidant. acsgcipr.orgorganic-chemistry.org |

| m-Chloroperbenzoic acid (m-CPBA) | Sulfoxide, Sulfone | A powerful and selective oxidant. organic-chemistry.org |

| Sodium meta-periodate (NaIO4) | Sulfoxide | Can be used for selective oxidation to sulfoxides. jchemrev.com |

| Potassium permanganate (B83412) (KMnO4) | Sulfone | A strong oxidizing agent that typically leads to the sulfone. |

Role in Complexation and Ligand Interactions

The sulfur atom of the ethylthio group, with its lone pairs of electrons, can act as a donor atom and participate in the formation of metal complexes. nih.gov Thioether groups are known to coordinate to various transition metals. nih.gov The presence of both the amino group and the ethylthio group in 2-(Ethylthio)aniline makes it a potential bidentate ligand, capable of chelating to a metal center through both the nitrogen and sulfur atoms.

The coordination of such ligands to metal ions can influence the reactivity of both the ligand and the metal center. ntu.edu.tw For example, in the context of bioinorganic chemistry, the interaction of sulfur-containing ligands with metal complexes is crucial in understanding the function of metalloenzymes and the mechanism of action of metal-based drugs. nih.gov The ethylthio group can also influence the steric and electronic properties of the molecule, affecting its interaction with biological targets. smolecule.com

Investigating Cleavage Reactions of Carbon-Sulfur Bonds

The cleavage of carbon-sulfur (C-S) bonds is a pivotal transformation in organic synthesis, enabling the modification of organosulfur compounds into other valuable functional groups. In the context of this compound, the molecule possesses two distinct C-S bonds: a C(sp²)-S bond between the phenyl ring and the sulfur atom, and a C(sp³)-S bond between the sulfur atom and the ethyl group. The selective cleavage of either of these bonds can offer pathways to a variety of derivatives. While specific studies on the C-S bond cleavage of this compound are not extensively documented, a wealth of research on analogous aryl ethyl sulfides and other thioethers provides a strong basis for understanding its potential reactivity.

The reactivity of the C-S bond is influenced by several factors, including the nature of the carbon atom (sp², sp³), the presence of activating or deactivating groups on the aromatic ring, and the reaction conditions employed. The amino group at the ortho position in 2-(Ethylthio)aniline can play a significant role in modulating the electronic properties of the C-S bond, potentially influencing its susceptibility to cleavage. Furthermore, the hydrochloride salt form suggests that reactions would likely be conducted under acidic or neutral conditions after deprotonation.

Investigations into the C-S bond cleavage of related thioethers have explored various methodologies, including transition-metal-catalyzed, electrochemical, and metal-free approaches. These studies provide a framework for predicting the behavior of this compound under similar conditions.

Transition-Metal-Catalyzed Cleavage

Transition metals, particularly palladium, nickel, and copper, are well-known to catalyze the cleavage of C-S bonds, typically through an oxidative addition mechanism. researchgate.net In the case of aryl sulfides, the C(aryl)-S bond can be activated by a low-valent metal center, leading to the formation of a metal-thiolate intermediate. This intermediate can then participate in various cross-coupling reactions. For instance, nickel-catalyzed cross-coupling of aryl thioethers with aryl bromides has been reported, demonstrating the feasibility of C-S bond activation in the synthesis of biaryls. researchgate.net

The presence of an amino group, as in 2-(Ethylthio)aniline, can influence the catalytic cycle. The amino group can act as a coordinating ligand, potentially directing the catalyst to the C-S bond or, conversely, deactivating the catalyst. Studies on the desulfurization of aromatic sulfur compounds using nickel(0) complexes have shown that the reaction mechanism can involve electron transfer processes. organic-chemistry.org

Electrochemical Cleavage

Electrochemical methods offer a metal-free alternative for C-S bond cleavage. Electroreductive conditions can be employed to selectively cleave the C(sp³)-S bond in aryl alkyl thioethers. nih.gov This approach generates a carbon-centered radical and a thiolate anion. The selectivity for C(sp³)-S over C(sp²)-S bond cleavage is a key advantage of this method. Theoretical and experimental studies have shown that the reduction potentials of thioethers are substrate-dependent, with benzylic thioethers being more readily reduced than their ethyl counterparts. nih.gov

Metal-Free Cleavage Reactions

A variety of metal-free reagents and conditions have been developed for C-S bond cleavage. Reagents such as N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI) have been used for the selective cleavage of C(sp³)-S bonds in thioethers to form unsymmetrical disulfides. researchgate.net The selectivity of these reagents is noteworthy, with the general order of reactivity being furfuryl C(sp³)-S > benzyl (B1604629) C(sp³)-S > alkyl C(sp³)-S > C(sp²)-S. researchgate.net This suggests that the ethyl C-S bond in 2-(Ethylthio)aniline would be more susceptible to cleavage under these conditions than the aryl C-S bond.

Photochemical methods have also been shown to induce homolytic cleavage of the C-S bond in alkyl and benzyl ethyl sulfides upon irradiation. researchgate.net This process generates thiyl and alkyl radicals, which can then undergo various reactions such as coupling, hydrogen abstraction, or disproportionation.

The table below summarizes findings from studies on C-S bond cleavage in compounds analogous to 2-(Ethylthio)aniline, providing insights into potential reaction conditions and outcomes.

| Compound Type | Reagent/Condition | Bond Cleaved | Product Type | Reference |

| Aryl alkyl thioethers | Electroreductive conditions | C(sp³)-S | Alkanes, Giese adducts | nih.gov |

| Furfuryl alkylthioethers | N-bromosuccinimide (NBS) | C(sp³)-S | Unsymmetrical disulfides | researchgate.net |

| Aryl methylthioethers | N-fluorobenzenesulfonimide (NFSI) | C(sp³)-S | Unsymmetrical disulfides | researchgate.net |

| Alkyl and benzyl ethyl sulfides | UV irradiation (254nm) | C-S (homolytic) | Alkanes, disulfides | researchgate.net |

| Dibenzothiophene | Nickel(0) complexes | C-S | Desulfurized aromatics | organic-chemistry.org |

These findings collectively suggest that the C(sp³)-S bond in this compound would be the more reactive site for cleavage under a variety of conditions, offering a potential handle for the derivatization of this compound. The resulting aminothiophenol derivative could then be utilized in further synthetic transformations.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(Ethylthio)aniline (B87096) hydrochloride, NMR provides unambiguous evidence for the ethylthio group, the aniline (B41778) ring, and the protonation at the nitrogen atom.

The ¹H NMR spectrum of 2-(Ethylthio)aniline hydrochloride provides a clear map of the different proton environments in the molecule. The ethyl group gives rise to two distinct signals: a triplet corresponding to the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂) protons, a classic pattern indicating free rotation and coupling between adjacent aliphatic protons.

The aromatic region of the spectrum is more complex, showing signals for the four protons on the benzene (B151609) ring. Their specific chemical shifts and coupling patterns are dictated by the electronic effects of the anilinium (-NH₃⁺) and ethylthio (-S-CH₂CH₃) substituents. The protons of the anilinium group typically appear as a broad singlet at a downfield chemical shift due to nitrogen's quadrupole moment and exchange with trace amounts of water.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | ~7.0–7.5 | Multiplet |

| -NH₃⁺ | Downfield, variable | Broad Singlet |

| -S-CH₂ -CH₃ | ~2.9 | Quartet (q) |

Note: Predicted values are based on typical shifts for similar functional groups and may vary based on solvent and concentration.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The spectrum will show a total of eight signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon atom bonded to the nitrogen (C-N) and the carbon atom bonded to the sulfur (C-S) are particularly diagnostic. The two aliphatic carbons of the ethyl group appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-S | ~125-130 |

| Aromatic C-N | ~140-145 |

| Aromatic C-H | ~115-135 |

| -C H₂- | ~25-30 |

Note: Predicted values are based on typical shifts for similar functional groups and may vary based on solvent and concentration.

Two-dimensional NMR techniques are employed to resolve ambiguities in signal assignment from 1D spectra. uvic.ca

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for differentiating between carbon types. uvic.ca For this compound, a DEPT-135 spectrum would show positive signals for the methyl (-CH₃) and methine (aromatic C-H) carbons, and negative signals for the methylene (-CH₂) carbon. Quaternary carbons (C-S and C-N) would be absent from the spectrum, allowing for their definitive identification when compared to the standard ¹³C NMR spectrum. uvic.ca

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons (¹H-¹H correlations). A COSY spectrum would show a cross-peak connecting the methyl and methylene protons of the ethyl group, confirming their connectivity. It would also reveal cross-peaks between adjacent protons on the aromatic ring, aiding in the assignment of their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with the carbon atom to which it is directly attached (¹H-¹³C one-bond correlations). uvic.ca An HSQC spectrum would show a correlation between the -CH₃ proton signal and the -CH₃ carbon signal, a correlation between the -CH₂ proton signal and the -CH₂ carbon signal, and correlations for each aromatic C-H proton and its corresponding carbon. This provides an unambiguous link between the proton and carbon skeletons of the molecule.

Computational chemistry offers a powerful tool for validating experimental spectroscopic data. The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with Density Functional Theory (DFT), allows for the theoretical prediction of NMR chemical shifts. rsc.orgnih.gov This methodology involves calculating the magnetic shielding tensors for each nucleus within the optimized molecular structure of this compound. nih.gov

The calculated isotropic chemical shifts are then compared with the experimental values. rsc.org A strong correlation between the predicted and measured shifts confirms the structural assignment and provides deeper insight into the electronic environment of each nucleus. researchgate.net This approach is particularly useful for assigning the closely spaced signals in the aromatic region of both the ¹H and ¹³C NMR spectra with a high degree of confidence. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint based on its functional groups.

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The formation of the anilinium salt is a dominant feature of the spectrum.

Key vibrational modes include:

N-H Stretching: The presence of the -NH₃⁺ group results in a broad and strong absorption band typically found in the 2800-3000 cm⁻¹ region. This is a characteristic feature of amine salts.

C-H Stretching: Aromatic C-H stretching vibrations appear as sharp peaks just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group are observed just below 3000 cm⁻¹.

Aromatic C=C Stretching: The vibrations of the benzene ring skeleton produce characteristic absorption bands in the 1450-1600 cm⁻¹ region.

N-H Bending: The bending vibration of the anilinium group gives rise to a band around 1500-1600 cm⁻¹.

C-S Stretching: The carbon-sulfur bond exhibits a weak absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Anilinium (-NH₃⁺) | N-H Stretch | 2800–3000 (broad, strong) |

| Aromatic C-H | C-H Stretch | 3000–3100 |

| Aliphatic C-H | C-H Stretch | 2850–2975 |

| Aromatic Ring | C=C Stretch | 1450–1600 |

| Anilinium (-NH₃⁺) | N-H Bend | 1500–1600 |

These spectral features, taken together, provide a comprehensive and definitive structural characterization of this compound.

Theoretical Vibrational Frequency Calculations and Experimental Correlation

The vibrational properties of this compound can be thoroughly investigated by combining experimental Fourier-transform infrared (FT-IR) spectroscopy with theoretical calculations using Density Functional Theory (DFT). This combined approach allows for a precise assignment of the observed vibrational bands to specific molecular motions.

Theoretical calculations, typically performed using methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), provide optimized molecular geometry and theoretical vibrational frequencies. asianpubs.org However, theoretical frequencies are known to be systematically higher than experimental ones due to the harmonic approximation used in the calculations. Therefore, a scaling factor is often applied to the calculated frequencies to improve the correlation with experimental data. asianpubs.orgglobalresearchonline.net

For aniline and its derivatives, DFT calculations have been shown to provide excellent agreement with experimental vibrational spectra. materialsciencejournal.orgresearchgate.netresearchgate.net For instance, a study on 2-(benzylthio)-N-{pyridinylmethylidene}anilines demonstrated the successful application of DFT (B3PW91/LanL2DZ) in predicting vibrational spectra. researchgate.net While specific experimental and fully calculated data for this compound are not widely published, a correlational table can be constructed based on characteristic frequencies for related functional groups.

Table 1: Illustrative Correlation of Theoretical and Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Expected Experimental Frequency (cm⁻¹) | Expected Theoretical (Scaled) Frequency (cm⁻¹) |

| N-H⁺ Stretching (Anilinium ion) | 3200-2800 | Correlated to experimental values |

| Aromatic C-H Stretching | 3100-3000 | Correlated to experimental values |

| Aliphatic C-H Stretching (Ethyl) | 2980-2850 | Correlated to experimental values |

| C=C Aromatic Ring Stretching | 1600-1450 | Correlated to experimental values |

| N-H⁺ Bending | 1620-1560 | Correlated to experimental values |

| C-N Stretching | 1350-1250 | Correlated to experimental values |

| C-S Stretching | 750-600 | Correlated to experimental values |

Note: This table is illustrative and based on characteristic vibrational frequencies for the functional groups present in the molecule. Precise values would require specific experimental and computational analysis of this compound.

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for characterizing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like this compound, the principal electronic transitions are typically π → π* and n → π*.

Table 2: Expected UV-Vis Absorption Maxima for this compound

| Solvent | Expected λmax (nm) | Electronic Transition |

| Ethanol (B145695) | ~240-260 | π → π |

| ~280-300 | n → π |

Note: This table provides expected absorption ranges based on aniline and its derivatives. Actual values would need to be determined experimentally.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra of molecules. science.govscm.comcecam.org It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima and intensities in an experimental UV-Vis spectrum.

The choice of the functional and basis set is crucial for obtaining accurate results with TD-DFT. nih.gov For aniline derivatives, TD-DFT calculations can provide valuable insights into the nature of the electronic transitions (e.g., HOMO to LUMO transitions) and how they are affected by substitution. science.gov While specific TD-DFT studies on this compound are not prevalent in the literature, the methodology has been successfully applied to a wide range of organic molecules. youtube.com Such a study on this compound would involve optimizing the ground-state geometry using DFT, followed by a TD-DFT calculation to obtain the vertical excitation energies and oscillator strengths.

Table 3: Illustrative TD-DFT Predicted Electronic Transitions

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S1 | ~4.3 | ~288 | > 0.01 | HOMO -> LUMO (n → π) |

| S2 | ~5.0 | ~248 | > 0.1 | HOMO-1 -> LUMO (π → π) |

Note: This is an illustrative table based on general knowledge of TD-DFT calculations for similar molecules. Actual results would depend on the specific computational parameters used.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern. For this compound, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable ionization methods. nih.govrsc.org

The mass spectrum would show a molecular ion peak ([M+H]⁺ for the free base) corresponding to the molecular weight of 2-(Ethylthio)aniline. The fragmentation pattern is influenced by the functional groups present. For aromatic amines, characteristic fragmentation includes the loss of small molecules like HCN. youtube.com The ethylthio group can undergo cleavage of the C-S bond or the S-C₂H₅ bond. libretexts.orgmiamioh.eduyoutube.com The presence of sulfur can be confirmed by the isotopic pattern of the molecular ion, specifically the [M+2]⁺ peak due to the natural abundance of the ³⁴S isotope. nih.gov

Table 4: Expected Key Fragment Ions in the Mass Spectrum of 2-(Ethylthio)aniline

| m/z | Proposed Fragment |

| 153 | [C₈H₁₁NS]⁺ (Molecular Ion) |

| 125 | [M - C₂H₄]⁺ (Loss of ethene via rearrangement) |

| 124 | [M - C₂H₅]⁺ (Loss of ethyl radical) |

| 93 | [C₆H₅NH₂]⁺ (Loss of ethylthio radical) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Note: This table presents plausible fragmentation pathways. The actual fragmentation pattern and relative intensities would need to be determined from an experimental mass spectrum.

X-ray Diffraction Studies

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to identify the crystalline phase of a solid material. Each crystalline solid has a unique PXRD pattern, which acts as a "fingerprint" and is characterized by a series of diffraction peaks at specific angles (2θ) and with characteristic intensities.

Table 5: Illustrative Powder X-ray Diffraction Data Format

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

Note: This table illustrates the format of PXRD data. The actual peak positions and intensities would need to be determined experimentally.

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry

For this compound, a search of established crystallographic databases, such as the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), did not yield a published crystal structure. Consequently, detailed experimental data on its solid-state molecular geometry, including crystallographic parameters and tables of bond lengths and angles, are not available in the public domain at this time.

While the fundamental principles of the technique suggest that such an analysis would provide valuable insights into the molecular structure of this compound—confirming the protonation site, the conformation of the ethylthio group relative to the aniline ring, and the nature of intermolecular interactions involving the chloride counter-ion—no such studies have been reported in the accessible scientific literature.

Therefore, the following data tables, which would typically be populated with results from a single crystal X-ray diffraction study, remain empty.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₈H₁₂ClNS |

| Formula weight | 189.70 |

| Temperature | Data not available |

| Wavelength | Data not available |

| Crystal system | Data not available |

| Space group | Data not available |

| Unit cell dimensions | a = Data not available Åb = Data not available Åc = Data not available Åα = Data not available °β = Data not available °γ = Data not available ° |

| Volume | Data not available ų |

| Z | Data not available |

| Density (calculated) | Data not available Mg/m³ |

| Absorption coefficient | Data not available mm⁻¹ |

| F(000) | Data not available |

| Crystal size | Data not available mm³ |

| Theta range for data collection | Data not available ° |

| Index ranges | Data not available |

| Reflections collected | Data not available |

| Independent reflections | Data not available |

| Completeness to theta | Data not available % |

| Absorption correction | Data not available |

| Max. and min. transmission | Data not available |

| Refinement method | Data not available |

| Data / restraints / parameters | Data not available |

| Goodness-of-fit on F² | Data not available |

| Final R indices [I>2sigma(I)] | R1 = Data not availablewR2 = Data not available |

| R indices (all data) | R1 = Data not availablewR2 = Data not available |

| Largest diff. peak and hole | Data not available e.Å⁻³ |

Table 2: Selected Bond Lengths [Å] and Angles [°] for this compound

| Bond/Angle | Length (Å) / Angle (°) |

| S-C(ethyl) | Data not available |

| S-C(aryl) | Data not available |

| N-C(aryl) | Data not available |

| C-S-C | Data not available |

| N-C-C | Data not available |

| C-C-S | Data not available |

Computational and Theoretical Studies of 2 Ethylthio Aniline Hydrochloride

Quantum Chemical Calculations and Methodologies

Quantum chemical calculations have become an indispensable tool in modern chemistry, providing deep insights into the molecular structure, electronic properties, and reactivity of chemical compounds. These methods are broadly categorized into ab initio and density functional theory (DFT) methods.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as one of the most popular and versatile quantum chemical methods. It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This is a significant simplification compared to wave function-based methods that deal with the complexities of a multi-electron wave function.

For a molecule like 2-(ethylthio)aniline (B87096) hydrochloride, DFT would be employed to optimize its molecular geometry, predicting bond lengths, bond angles, and dihedral angles with high accuracy. The choice of the functional is crucial in DFT calculations. Common functionals range from the Local Density Approximation (LDA) to Generalized Gradient Approximation (GGA) functionals (e.g., BLYP, PBE) and hybrid functionals (e.g., B3LYP, PBE0), which mix a portion of exact Hartree-Fock exchange. nih.gov For aniline (B41778) derivatives, hybrid functionals like B3LYP have been shown to provide a good balance between accuracy and computational cost for predicting molecular structures and electronic properties. wikipedia.orgnih.gov

DFT calculations also provide valuable information about the electronic structure, such as the distribution of electron density, molecular electrostatic potential (MEP), and orbital energies. The MEP, for instance, can identify the electron-rich and electron-poor regions of a molecule, which is crucial for understanding intermolecular interactions and reactivity.

Hartree-Fock (HF) Methods for Electronic Structure

The Hartree-Fock (HF) method is a foundational ab initio method that approximates the many-electron wave function as a single Slater determinant. libretexts.org Each electron is considered to move in the average field of all other electrons, but the instantaneous electron-electron correlation is neglected. While HF methods can provide a good first approximation of the electronic structure and molecular orbitals, the neglect of electron correlation can lead to inaccuracies, particularly in predicting reaction energies and spectroscopic properties. nih.gov

In the study of aniline and its derivatives, HF methods have been used to investigate molecular properties. researchgate.net However, it is often used as a starting point for more advanced correlated methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) theory, or in comparison with DFT results. For instance, a comparison of HF and DFT calculations on aniline derivatives has shown that DFT methods, particularly those including electron correlation, generally provide results in better agreement with experimental data. core.ac.uk

Selection and Optimization of Basis Sets

The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set. A basis set is a set of mathematical functions (basis functions) used to build molecular orbitals. Larger basis sets include more functions and provide a more accurate description of the electron distribution in a molecule, but at a higher computational cost. youtube.com

Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)) and the Dunning-style correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). youtube.comyoutube.com The addition of polarization functions (e.g., (d,p)) allows for the description of anisotropic electron density, which is important for accurately modeling chemical bonds. Diffuse functions (e.g., the '+' in 6-31+G) are crucial for describing weakly bound electrons, anions, and non-covalent interactions. youtube.com

For a molecule like 2-(ethylthio)aniline hydrochloride, a basis set such as 6-311++G(d,p) would be a reasonable choice for DFT calculations to achieve a good balance between accuracy and computational expense for geometry optimization and electronic property calculations. researchgate.net The optimization of the basis set is a critical step to ensure that the calculations are converged and that the results are reliable. nih.gov

Analysis of Derived Molecular Properties

Once the quantum chemical calculations are performed, a wealth of information about the molecule's properties can be extracted and analyzed.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. sciencepg.com

The energy of the HOMO is related to the ionization potential (the energy required to remove an electron), while the energy of the LUMO is related to the electron affinity (the energy released when an electron is added). dergipark.org.tr The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. sciencepg.com

For substituted anilines, the nature and position of the substituent can significantly influence the energies of the frontier orbitals and the HOMO-LUMO gap. researchgate.net Electron-donating groups tend to increase the HOMO energy, making the molecule a better electron donor, while electron-withdrawing groups tend to lower the LUMO energy, making it a better electron acceptor.

Illustrative Data for Substituted Anilines:

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Aniline | -5.52 | -0.15 | 5.37 |

| p-Methylaniline | -5.31 | -0.08 | 5.23 |

| p-Nitroaniline | -6.21 | -1.89 | 4.32 |

Note: These are representative values and can vary depending on the computational method and basis set used.

Chemical Descriptors and Reactivity Parameters

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These descriptors provide a quantitative basis for understanding and predicting chemical reactions.

Electronegativity (χ): A measure of the power of an atom or a group of atoms to attract electrons towards itself. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): A measure of the resistance of a molecule to a change in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment. It is calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ).

These descriptors are valuable in predicting the reactivity of molecules in various chemical reactions. For example, in a reaction between two molecules, the one with the higher electrophilicity index will act as the electrophile.

Illustrative Chemical Descriptors for Substituted Anilines:

| Compound | Electronegativity (χ) | Chemical Hardness (η) | Electrophilicity Index (ω) |

| Aniline | 2.835 | 2.685 | 1.49 |

| p-Methylaniline | 2.695 | 2.615 | 1.39 |

| p-Nitroaniline | 4.05 | 2.16 | 3.80 |

Note: These are representative values and can vary depending on the computational method and basis set used.

Electron Density Distributions and Their Influence on Reactivity

The distribution of electrons within a molecule is fundamental to its chemical behavior, governing its reactivity towards other chemical species. In this compound, the electron density is significantly influenced by the interplay between the aromatic phenyl ring, the electron-donating amino group (-NH₂), and the ethylthio group (-S-CH₂CH₃).

In the parent molecule, 2-(ethylthio)aniline, both the amino and the ethylthio groups are known as activating groups in electrophilic aromatic substitution. chemistrysteps.comaskfilo.com The lone pair of electrons on the nitrogen atom of the amino group and the sulfur atom of the ethylthio group can be delocalized into the π-system of the benzene (B151609) ring. chemistrysteps.comresearchgate.net This delocalization increases the electron density at the ortho and para positions of the ring, making these sites more susceptible to attack by electrophiles. youtube.com Computational methods like Density Functional Theory (DFT) can generate electrostatic potential maps, which visually represent the electron-rich and electron-deficient regions of the molecule, confirming the increased electron density at these positions.

However, in this compound, the amino group is protonated to form an anilinium ion (-NH₃⁺). This protonation dramatically alters the electronic landscape. The -NH₃⁺ group is a powerful electron-withdrawing group, which deactivates the aromatic ring by pulling electron density away from it. chemistrysteps.com This effect significantly reduces the nucleophilicity of the ring and makes electrophilic substitution reactions much less favorable compared to the non-protonated aniline derivative.

Quantum chemical calculations, such as the analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are crucial for quantifying reactivity. nih.gov A high HOMO energy indicates a greater ability to donate electrons, while a low LUMO energy suggests a greater ability to accept electrons. For aniline derivatives, electron-donating groups tend to raise the HOMO energy, increasing reactivity towards electrophiles, while electron-withdrawing groups lower it. chemistrysteps.comnih.gov In the case of this compound, the strongly deactivating anilinium group would be predicted to significantly lower the HOMO energy, consistent with reduced reactivity.

Conformational Analysis and Torsional Motions

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key torsional motions involve rotation around the C(aryl)-N bond, the C(aryl)-S bond, and the S-C(ethyl) bond.

The amino group in aniline is known to be slightly pyramidal, with the degree of pyramidalization influenced by substituent effects. wikipedia.org Electron-donating groups generally favor a more pyramidal geometry, while electron-withdrawing groups promote a more planar structure to enhance delocalization. researchgate.net Computational models can predict the inversion barrier of the amino group, which is the energy required to flip its configuration.

The orientation of the ethylthio group relative to the aromatic ring is a critical conformational feature. The rotation around the C(aryl)-S bond determines the spatial relationship between the ethyl group and the rest of the molecule. Computational methods can map the potential energy surface for this rotation to identify the most stable conformations (energy minima) and the transition states between them. organicchemistrytutor.comlumenlearning.com Generally, staggered conformations are more stable than eclipsed ones due to minimized steric hindrance. organicchemistrytutor.com In this compound, the most stable conformer would likely balance the steric bulk of the ethyl group and the protonated amino group.

Theoretical Spectroscopic Predictions and Validation

Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures and assignments.

Simulated Electronic Absorption Spectra and Band Assignments

Electronic absorption spectra (UV-Vis) are determined by the transitions of electrons between molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method for simulating these spectra. researchgate.netresearchgate.netyoutube.com The calculation predicts the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. ajrsp.com

For an aniline derivative like 2-(ethylthio)aniline, the spectrum is typically characterized by π→π* transitions within the aromatic ring and n→π* transitions involving the lone pair electrons of nitrogen and sulfur. researchgate.netnih.gov The presence of the electron-donating -NH₂ and -SC₂H₅ groups would typically cause a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene.

Upon protonation to form the hydrochloride salt, a significant hypsochromic (blue) shift is expected. The lone pair on the nitrogen is no longer available for delocalization into the ring, and the powerful electron-withdrawing effect of the -NH₃⁺ group alters the energy levels of the molecular orbitals, increasing the energy gap for electronic transitions. youtube.com Simulated spectra can precisely predict the magnitude of this shift and help assign the observed bands to specific electronic transitions. youtube.com

Computational Approaches to Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. researchgate.netrsc.org Computational SAR, often in the form of Quantitative Structure-Activity Relationships (QSAR), uses statistical models to predict the activity of new compounds based on calculated molecular descriptors. nih.govacs.orgnih.gov

For a series of aniline derivatives including this compound, a QSAR study would involve several steps:

Data Set Assembly: A collection of aniline analogues with experimentally measured biological activity (e.g., fungicidal, enzyme inhibitory) is gathered. acs.orgnih.gov

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors are calculated. These can include electronic properties (HOMO/LUMO energies, atomic charges), steric properties (molecular volume, surface area), and physicochemical properties (lipophilicity (logP), dipole moment). nih.gov

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates a subset of the most relevant descriptors with the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure it is robust and not due to chance correlation.

Such models can reveal which structural features are critical for activity. For example, a QSAR study on substituted anilines found that toxicity was correlated with the Hammett sigma constant and descriptors related to hydrogen bonding capacity, suggesting that electronic effects and interactions with polar groups are key to the mechanism of action. nih.gov By understanding these relationships, chemists can rationally design new, more potent, or more selective compounds. acs.org

Applications in Advanced Materials Science Research

Development of Electrically Conductive Polymers

The polymerization of aniline (B41778) and its derivatives is a well-established method for producing electrically conductive polymers. These materials are valued for their unique combination of the electrical properties of metals with the processing advantages of plastics. 2-(Ethylthio)aniline (B87096) hydrochloride can be used as a monomer to synthesize poly(2-(ethylthio)aniline), a substituted polyaniline.

The general process for creating such polymers involves oxidative polymerization, which can be carried out either chemically or electrochemically. In this process, the monomer units are linked together to form a conjugated polymer chain. The conductivity of the resulting polymer is achieved through a process called doping, where the polymer is exposed to an acid, resulting in the protonation of the imine nitrogen atoms in the polymer backbone. This creates charge carriers (polarons and bipolarons) that can move along the polymer chain, enabling electrical conduction.

The ethylthio group at the ortho-position of the aniline ring is expected to influence the polymerization process and the properties of the final polymer. The sulfur atom's lone pair of electrons can interact with the polymer's π-conjugated system, potentially affecting the polymer's electronic band structure and, consequently, its conductivity and stability. Research into analogous substituted polyanilines has shown that the nature of the substituent can significantly impact the polymer's properties.

Investigation in Semiconductor Applications

The semiconducting nature of polyaniline and its derivatives makes them attractive for various electronic applications. The electrical conductivity of these polymers can be tuned over a wide range, from that of an insulator to a conductor, which is a key characteristic of a semiconductor. This tunability allows for their use in devices such as diodes, transistors, and sensors.

The investigation of poly(2-(ethylthio)aniline), derived from 2-(Ethylthio)aniline hydrochloride, in semiconductor applications would focus on characterizing its fundamental electronic properties. This includes determining its bandgap, charge carrier mobility, and environmental stability. The presence of the ethylthio group could potentially lower the bandgap of the polymer compared to unsubstituted polyaniline, which could be advantageous for certain optoelectronic applications. Furthermore, the interaction between the sulfur atoms and the polymer backbone might enhance inter-chain charge transport, leading to improved charge carrier mobility.

Precursor Role in Functional Organic Electronic Materials

Beyond its direct use in conductive polymers, this compound serves as a valuable precursor for the synthesis of more complex functional organic electronic materials. The amine and ethylthio groups on the monomer can be chemically modified to create a variety of derivatives with specific functionalities.

For instance, the aniline unit can be incorporated into larger conjugated systems, such as copolymers or oligomers, designed for specific applications like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The ability to tailor the molecular structure at the monomer level is crucial for controlling the properties of the final material, including its solubility, processability, and electronic characteristics. The ethylthio group can act as a handle for further chemical transformations or can itself impart desirable properties, such as improved charge-transporting capabilities or enhanced stability. The development of new materials from this compound is an active area of research aimed at expanding the library of available organic electronic materials.

Applications As Synthetic Intermediates in Research Chemistry

Synthesis of 2-(Ethylthio)aniline hydrochloride

The preparation of this compound typically involves a two-step process. The first step is the synthesis of the free base, 2-(ethylthio)aniline. While specific industrial syntheses are proprietary, a common laboratory approach involves the reduction of a corresponding nitroaromatic compound. For instance, 2-ethylaniline (B167055) is prepared via the reduction of 2-nitroethylbenzene. youtube.com

The second step is the conversion of the 2-(ethylthio)aniline free base into its hydrochloride salt. This is a standard acid-base reaction where the aniline is dissolved in a suitable solvent and treated with hydrochloric acid. The resulting anilinium chloride salt precipitates from the solution and can be isolated by filtration. youtube.comorgsyn.org This straightforward conversion is often performed to improve the compound's stability and handling characteristics, as the hydrochloride salt is typically a more stable solid compared to the often-liquid free amine base. researchgate.net

Preparation of Phenothiazine (B1677639) Derivatives

Phenothiazines are a class of heterocyclic compounds with a core structure consisting of a thiazine (B8601807) ring fused to two benzene (B151609) rings. They are of significant interest due to their wide range of biological activities, including antipsychotic and antihistaminic properties. nih.govwikipedia.org The synthesis of phenothiazine derivatives can be achieved through various routes, often involving the cyclization of appropriately substituted diphenylamines or diphenyl sulfides.

Aniline derivatives are key starting materials in some of these synthetic strategies. A common approach involves the ortho-thioarylation of an aniline derivative, followed by an intramolecular cyclization reaction to form the phenothiazine core. nih.govrsc.org For example, a two-step synthesis of phenothiazines has been developed using a dual-catalytic ortho-thioarylation of anilines as the key step. nih.govrsc.org In this type of reaction, a compound like this compound could theoretically serve as a precursor, providing the necessary aniline and sulfur-containing fragments for the construction of the phenothiazine skeleton.

Role in Benzothiazole Synthesis

Benzothiazoles are another important class of heterocyclic compounds containing a benzene ring fused to a thiazole (B1198619) ring. They are found in various biologically active molecules and are used in industrial applications such as dyes. researchgate.netekb.eg

The most common method for synthesizing 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol (B119425) with aldehydes or carboxylic acids. ekb.egmdpi.comnih.gov While 2-(ethylthio)aniline does not possess the free thiol (-SH) group of 2-aminothiophenol, its structural similarity suggests potential for its use in alternative synthetic pathways. Modifications to the ethylthio group or alternative cyclization strategies would be necessary to form the thiazole ring. Research into novel synthetic methods for benzothiazoles is ongoing, exploring various starting materials and catalysts to create diverse derivatives. organic-chemistry.org

Utilization in the Synthesis of Dyes and Colorants

Aniline and its derivatives are foundational to the synthetic dye industry. The primary amino group of aniline is readily converted into a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures. byjus.comresearchgate.netyoutube.com

These diazonium salts are electrophilic and can react with electron-rich aromatic compounds, such as phenols or other anilines, in a process known as azo coupling. byjus.comresearchgate.net This reaction forms an azo compound, characterized by a -N=N- double bond, which often results in a highly colored molecule due to the extended conjugated pi system. The specific color of the dye can be tuned by the choice of the aniline and the coupling partner.

Given that this compound possesses the requisite primary aromatic amine, it can be diazotized and used in azo coupling reactions to produce novel azo dyes. The presence of the ethylthio group would influence the electronic properties of the resulting dye molecule, potentially affecting its color, solubility, and fastness properties.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(Ethylthio)aniline |

| 2-Ethylaniline |

| 2-Nitroethylbenzene |

| Aniline |

| Benzene diazonium chloride |

| Benzothiazole |

| 2-Naphthol |

| Phenothiazine |

| 2-Aminothiophenol |

| Sodium nitrite |

Green Chemistry Principles in the Synthesis and Application of 2 Ethylthio Aniline Hydrochloride

Atom Economy Maximization in Synthetic Pathways

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The goal is to design synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts.

In a typical synthesis of 2-(Ethylthio)aniline (B87096), a multi-step process is often employed, which may involve the reaction of 2-chloronitrobenzene with sodium ethanethiolate, followed by the reduction of the nitro group. The atom economy of each step can be calculated to identify areas for improvement. For instance, the reduction of the nitro group to an amine can be achieved using various reagents. A traditional method like the Bechamp reduction, which uses iron and hydrochloric acid, has a lower atom economy compared to catalytic hydrogenation, where the only byproduct is water.

Table 1: Comparison of Atom Economy for Nitro Group Reduction

| Reduction Method | Reactants | Products | Byproducts | Theoretical Atom Economy |

|---|---|---|---|---|

| Catalytic Hydrogenation | 2-(Ethylthio)nitrobenzene, H₂ | 2-(Ethylthio)aniline, H₂O | Water | High |

Waste Prevention and Minimization Strategies

The prevention of waste is a cornerstone of green chemistry, emphasizing that it is better to prevent waste than to treat or clean it up after it has been created. Waste in chemical processes can be measured by the E-factor (Environmental Factor), which is the ratio of the mass of waste to the mass of the desired product.

In the synthesis of 2-(Ethylthio)aniline hydrochloride, waste can be generated from several sources, including unreacted starting materials, byproducts, solvents, and reagents used in purification steps. For example, the initial substitution reaction may not go to completion, leaving unreacted 2-chloronitrobenzene that needs to be separated. The subsequent reduction step, if using a stoichiometric reductant like tin or iron, generates significant amounts of metal salt waste, contributing to a high E-factor.

To minimize waste, strategies such as optimizing reaction conditions to maximize yield, using catalytic methods instead of stoichiometric reagents, and recycling solvents and unreacted starting materials are crucial.

Selection of Greener Solvents and Reaction Media

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component in a chemical process and contribute significantly to its environmental impact. Traditional organic solvents are often volatile, flammable, and toxic.